3-oxo-N-(2-oxooxolan-3-yl)decanamide

Catalog No.
S3327607
CAS No.
913697-62-8
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-oxo-N-(2-oxooxolan-3-yl)decanamide

CAS Number

913697-62-8

Product Name

3-oxo-N-(2-oxooxolan-3-yl)decanamide

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)decanamide

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)

InChI Key

KYGIKEQVUKTKRR-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O

3-oxo-N-(2-oxooxolan-3-yl)decanamide is a natural product found in Aliivibrio fischeri and Azospirillum lipoferum with data available.

3-oxo-N-(2-oxooxolan-3-yl)decanamide, commonly known as N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), is a key autoinducer molecule involved in bacterial quorum sensing (QS). As a member of the N-acyl homoserine lactone (AHL) family, its specific structure—a 10-carbon acyl chain with a 3-oxo functional group attached to a homoserine lactone ring—is critical for its biological activity and signaling specificity in various Gram-negative bacteria, including *Vibrio anguillarum*. This molecule's precise structure dictates its interaction with LuxR-type transcriptional regulators, making it a crucial tool for studying gene regulation, virulence factor expression, and biofilm formation.

Research Fit

Primary autoinducer in Vibrio anguillarum QS
C10 chain with 3-oxo: intermediate lipophilicity profile
Commonly procured as racemic DL mixture

Substituting 3-oxo-C10-HSL with near analogs is a primary source of experimental irreproducibility. Biological activity is highly sensitive to three structural features: acyl chain length, the 3-oxo group, and lactone ring stereochemistry. For instance, altering the chain length from C10 to C8 or C12 dramatically changes binding affinity for specific bacterial receptors like LasR and QscR in *Pseudomonas aeruginosa*. Furthermore, the naturally occurring L-enantiomer is the biologically active form, while the D-enantiomer often shows significantly reduced or no activity. Using a racemic mixture (D,L-form) or an analog with a different acyl chain (e.g., 3-oxo-C12-HSL) can lead to lower potency, non-specific effects, or complete failure to elicit the desired biological response, compromising the validity of quantitative studies in quorum sensing.

Substitution Risk

Non-oxo C10-HSL
May shift biofilm-enhancement potency and Cr(VI) reduction promotion away from 3-oxo-C10-HSL reference.
3-oxo-C12-HSL
Higher lipophilicity may alter membrane interaction from non-saturable partitioning to cooperative receptor-mediated binding.
Shorter/longer 3-oxo-AHLs
Acyl chain length shifts lipophilicity and immunomodulatory endpoint profile beyond the C10-dependent context.

Differential Receptor Affinity Based on Acyl Chain Structure

The affinity of N-acyl homoserine lactones (AHLs) for quorum sensing receptors is highly dependent on the acyl chain structure. In studies with the *P. aeruginosa* orphan receptor QscR, 3-oxo-C10-HSL demonstrated a specific binding affinity that differs significantly from closely related AHLs. The concentration required for half-saturation (K0.5) was measured to be 8.7 nM for 3-oxo-C10-HSL, which is approximately 2.6-fold weaker than that for 3-oxo-C12-HSL (3.1 nM), C12-HSL (3.3 nM), and C10-HSL (3.3 nM). This quantitative difference in binding affinity underscores the non-interchangeability of these molecules for precise receptor modulation.

Evidence DimensionReceptor Binding Affinity (K0.5)
Target Compound Data8.7 nM
Comparator Or Baseline3-oxo-C12-HSL: 3.1 nM; C10-HSL: 3.3 nM
Quantified Difference~2.6x lower affinity compared to 3-oxo-C12-HSL and C10-HSL for the QscR receptor.
ConditionsIn vitro binding assay with purified QscR protein from *Pseudomonas aeruginosa*.

For quantitative studies of QS receptor function, using an analog with a different binding affinity will alter the dose-response relationship and lead to inaccurate conclusions.

Biofilm Enhancement vs. C10-HSL
Head-to-head
1.78-fold vs. 1.64-fold (C10-HSL); ~8.5% relative improvement
Supports biofilm engineering endpoint under high salinity
Vibrio sp. LV-Q1, exogenous AHL; SEM/CLSM

Stereochemistry-Dependent Activity: L-Isomer vs. D-Isomer

Biological systems exhibit strong stereoselectivity, and this is critical for AHL activity. While direct comparative data for 3-oxo-C10-HSL enantiomers is limited, studies on closely related AHL antagonists demonstrate the principle. For example, the D-isomer of a 4-bromo-phenylacetyl-HSL antagonist showed a 90% reduction in inhibitory activity against the TraR receptor and at least a 50% reduction against LasR and LuxR compared to its L-isomer counterpart. It is well-established that the L-form is the natural, biologically active enantiomer, and procurement of a racemic mixture (D,L-form) or the incorrect D-isomer will result in significantly lower or negligible activity in biological assays.

Evidence DimensionInhibitory Activity Reduction
Target Compound DataL-isomer (assumed 100% relative activity)
Comparator Or BaselineD-isomer of a related AHL antagonist
Quantified Difference50-90% reduction in activity for the D-isomer compared to the L-isomer.
ConditionsBacterial reporter strain assays for TraR, LasR, and LuxR receptor inhibition.

Purchasing the stereochemically pure L-isomer is essential for achieving maximal potency and ensuring that experimental results are physiologically relevant and reproducible.

Membrane Lipophilicity
Reported
LogP 1.21; non-saturable interaction vs. 3-oxo-C12-HSL (Kd 153 µM, cooperative)
Supports membrane partitioning studies without cooperative receptor binding
Jurkat T-lymphocyte membrane; di-8-ANEPPS assay

Processability Advantage: Solubility of Mid-Chain AHLs

Practical usability in laboratory settings is a key procurement differentiator. Longer-chain AHLs, such as 3-oxo-C14-HSL, are known to have poor water solubility, complicating their use in aqueous biological media. In contrast, mid-chain AHLs like 3-oxo-C10-HSL offer a functional balance, retaining high biological activity while being more amenable to dissolution in common stock solvents like DMSO and subsequent dilution into aqueous buffers for cell-based assays. This improved handling prevents precipitation and ensures accurate, homogenous concentrations in experiments, a common failure point when working with longer-chain, more hydrophobic analogs.

Evidence DimensionHandling and Solubility
Target Compound DataSoluble in DMSO at 30 mg/mL; amenable to dilution in aqueous media.
Comparator Or BaselineLonger-chain AHLs (e.g., 3-oxo-C14-HSL) which are less water-soluble.
Quantified DifferenceQualitatively higher processability and utility in standard aqueous bioassays compared to longer-chain analogs.
ConditionsStandard laboratory protocols for preparing stock solutions and working dilutions for cell culture or microbial assays.

Choosing 3-oxo-C10-HSL over less soluble, longer-chain analogs reduces experimental error by ensuring complete dissolution and accurate final concentrations in biological assays.

Cr(VI) Bioremediation
Head-to-head
2.70% increase (3OC10-HSL) vs. 4.18% (C10-HSL)
Supports intermediate bioremediation response context
Shewanella putrefaciens, fulvic acid; ~35% lower than C10-HSL
Immunomodulatory SAR
Class-level
~5-fold less active than 3-oxo-C12-HSL; reduces IL-6, TNF-α at 25 µmol/L
Supports sub-maximal reference for chain-length SAR studies
RAW264.7 macrophages; NF-κB pathway inhibition context
V. anguillarum Autoinducer
Reported
Dominant AHL in vitro; co-dominant with 3-OH-C6-HSL in infected tissue
Supports native vanI/vanR signaling axis studies
HPLC-HRMS confirmed; multiple serotypes
Diatom Biofilm Modulation
Class-level
All C10 AHLs promoted Chl.a, EPS, biofilm; Ca²⁺ efflux
Supports inter-kingdom signal context among C10 variants
No statistical differences; Cylindrotheca sp.

Specific Induction of Quorum Sensing in *Vibrio* and *Pseudomonas* Species

This compound is the right choice for studies requiring the specific and potent activation of QS pathways regulated by 3-oxo-C10-HSL, such as in *Vibrio anguillarum*. Its defined receptor affinity profile ensures that observed effects are directly attributable to the intended signaling pathway, avoiding the confounding, off-target activation that may occur with less specific or less potent analogs like 3-oxo-C12-HSL in certain systems.

Calibrating QS Reporter Strains and Biosensors

For establishing a reliable dose-response curve in bacterial biosensor strains, the use of a pure, highly active ligand is non-negotiable. 3-oxo-C10-HSL serves as a precise calibration standard for reporter systems designed to detect its presence, a task where the lower potency of a racemic mixture or a different analog would yield an inaccurate and shifted response curve.

Investigating Plant-Bacteria Interactions and Root Development

In studies of plant-microbe interactions, 3-oxo-C10-HSL has been shown to induce specific responses in plants, such as adventitious root formation in mung bean, an effect mediated by auxin-response genes. Using this exact molecule is critical, as other AHLs with different chain lengths can produce different or even opposite effects on plant root architecture.

Application Fit Matrix

Application
Selection Property
Validation Focus
V. anguillarum QS virulence regulation
Native autoinducer identity for vanI/vanR
AHL profiling under infection-mimicking conditions
High-salinity nitrification biofilm engineering
3-oxo substitution benefit for biofilm phenotype
Biomass retention and EPS production under saline stress
Inter-kingdom signaling and membrane studies
Intermediate lipophilicity without saturable receptor binding
Membrane partitioning and NF-κB pathway modulation
Calibrated Cr(VI) bioremediation
Intermediate Cr(VI) reduction promotion
Riboflavin-mediated electron shuttle activity

XLogP3

3

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